3-Phenoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone 3-Phenoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 329227-29-4
VCID: VC0382881
InChI: InChI=1S/C17H13ClN4O2/c18-16-15(11-20-22-17(16)23)21-19-10-12-5-4-8-14(9-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23)/b19-10-
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=C(C(=O)NN=C3)Cl
Molecular Formula: C17H13ClN4O2
Molecular Weight: 340.8g/mol

3-Phenoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

CAS No.: 329227-29-4

Main Products

VCID: VC0382881

Molecular Formula: C17H13ClN4O2

Molecular Weight: 340.8g/mol

3-Phenoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone - 329227-29-4

CAS No. 329227-29-4
Product Name 3-Phenoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
Molecular Formula C17H13ClN4O2
Molecular Weight 340.8g/mol
IUPAC Name 5-chloro-4-[(2Z)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Standard InChI InChI=1S/C17H13ClN4O2/c18-16-15(11-20-22-17(16)23)21-19-10-12-5-4-8-14(9-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23)/b19-10-
Standard InChIKey XGRNBZJDUTYKRV-GRSHGNNSSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC3=C(C(=O)NN=C3)Cl
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=C(C(=O)NN=C3)Cl
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC3=C(C(=O)NN=C3)Cl
PubChem Compound 6247441
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator